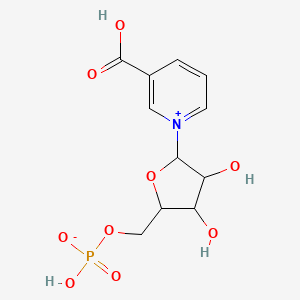

nicotinic acid mononucleotide

Description

Contextualization within Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism

The synthesis of NAD+ in organisms occurs through multiple routes, broadly categorized as de novo synthesis pathways and salvage pathways. The de novo pathways construct NAD+ from simple amino acid precursors like tryptophan (in animals) or aspartic acid (in some bacteria and plants), while salvage pathways recycle pre-existing pyridine-based compounds such as nicotinic acid, nicotinamide, and nicotinamide riboside. wikipedia.orgmdpi.com NaMN is a key metabolite that serves as a convergence point for the de novo pathway and the Preiss-Handler salvage pathway. brennerlab.netremedypublications.com

Nicotinic acid mononucleotide is a cornerstone of two major NAD+ production routes: the de novo synthesis pathway and the Preiss-Handler pathway. brennerlab.netwikipathways.org

De Novo Synthesis Pathway : In this pathway, the amino acid tryptophan (or aspartic acid in bacteria and plants) undergoes a series of enzymatic steps to produce quinolinic acid (QA). mdpi.comstanford.edu The enzyme quinolinate phosphoribosyltransferase (QPRT) then catalyzes the conversion of QA to NaMN by transferring a phosphoribose group from 5-phosphoribosyl-1-pyrophosphate (PRPP). stanford.edunih.gov This step marks the entry of the de novo-synthesized pyridine (B92270) ring into the final stages of NAD+ formation. wikipathways.org

Preiss-Handler Pathway : This pathway utilizes dietary nicotinic acid (NA), a form of vitamin B3. qualialife.comresearchgate.net The enzyme nicotinic acid phosphoribosyltransferase (NAPRT) directly converts NA into NaMN, also using PRPP as a co-substrate. nih.govqualialife.com This pathway is a critical salvage route for generating NAD+ from NA. mdpi.com

In both pathways, once NaMN is formed, it undergoes two subsequent enzymatic reactions to become NAD+. First, an adenylyltransferase enzyme (NMNAT) transfers an adenylate moiety from ATP to NaMN, forming nicotinic acid adenine dinucleotide (NaAD). wikipedia.orgwikipathways.org Second, the enzyme NAD+ synthetase (NADS) amidates the nicotinic acid group of NaAD, using glutamine as a nitrogen donor, to yield the final product, NAD+. nih.govwikipathways.org The convergence of the de novo and Preiss-Handler pathways on the common intermediate NaMN underscores its central role in NAD+ homeostasis. remedypublications.com

| Enzyme | Abbreviation | Pathway | Function |

|---|---|---|---|

| Quinolinate Phosphoribosyltransferase | QPRT | De Novo Synthesis | Converts Quinolinic Acid (QA) to NaMN. stanford.edunih.gov |

| Nicotinic Acid Phosphoribosyltransferase | NAPRT | Preiss-Handler | Converts Nicotinic Acid (NA) to NaMN. nih.govqualialife.com |

| Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase | NMNAT | De Novo & Preiss-Handler | Converts NaMN to Nicotinic Acid Adenine Dinucleotide (NaAD). wikipathways.orgnih.gov |

| NAD+ Synthetase | NADS | De Novo & Preiss-Handler | Converts NaAD to NAD+. wikipedia.orgwikipathways.org |

The cellular NAD+ pool is maintained by a variety of precursors, including nicotinic acid (NA), nicotinamide (NAM), and nicotinamide riboside (NR). wikipedia.org NaMN's relationship with these precursors is defined by the distinct metabolic pathways they enter.

In mammals, the primary salvage pathway utilizes NAM, the byproduct of NAD+-consuming enzymes like sirtuins and PARPs. wikipathways.org The enzyme nicotinamide phosphoribosyltransferase (NAMPT) converts NAM into nicotinamide mononucleotide (NMN). nih.govoup.com NMN is then directly converted to NAD+ by NMNAT enzymes. nih.gov This pathway is distinct from the Preiss-Handler pathway, which starts with NA and proceeds through NaMN. oup.com

Similarly, nicotinamide riboside (NR) enters the salvage pathway by being phosphorylated by nicotinamide riboside kinases (NRK1 and NRK2) to form NMN, bypassing the NAMPT step. mdpi.comnih.gov Thus, in mammalian systems, the pathways utilizing NAM and NR converge on NMN, while the pathway using NA proceeds via NaMN. oup.com

While these pathways are often depicted as separate, some research points to potential intersections. For instance, nicotinic acid riboside (NaR), the riboside form of NA, can be phosphorylated by NRKs to form NaMN. uniprot.orguniprot.org Furthermore, recent studies suggest that the cell surface enzyme CD38 can facilitate a base exchange reaction, converting NMN into NaMN by swapping the nicotinamide group for a free nicotinic acid. biorxiv.org This finding indicates a previously unknown crossover mechanism between the NAM/NR salvage pathways and the Preiss-Handler/de novo pathways. biorxiv.org

| Precursor | Abbreviation | Key Enzyme | Initial Mononucleotide Product | Pathway |

|---|---|---|---|---|

| Nicotinic Acid | NA | NAPRT | This compound (NaMN) | Preiss-Handler. nih.govqualialife.com |

| Nicotinamide | NAM | NAMPT | Nicotinamide Mononucleotide (NMN) | Salvage. nih.govoup.com |

| Nicotinamide Riboside | NR | NRK1/2 | Nicotinamide Mononucleotide (NMN) | Salvage. mdpi.comnih.gov |

| Tryptophan | Trp | QPRT (multi-step) | This compound (NaMN) | De Novo. stanford.edunih.gov |

NaMN as a Central Intermediate in NAD+ Biosynthesis

Historical Perspectives on NaMN Discovery and Metabolic Pathway Elucidation

The journey to understanding NaMN is intrinsically linked to the broader history of NAD+ research. Following the initial discovery of a factor in yeast extracts that enhanced fermentation by Harden and Young in 1906, later identified as NAD+, scientists worked for decades to unravel its structure and function. nih.govmdpi.com

In the 1930s, Conrad Elvehjem identified nicotinic acid and nicotinamide as "vitamin B3," capable of preventing pellagra, a disease of NAD+ deficiency. nih.gov This established the role of these compounds as vital precursors for NAD+ synthesis. wikipedia.org The enzymatic steps for this synthesis, however, remained unclear.

A major breakthrough came in 1958 when Jack Preiss and Philip Handler meticulously detailed the intermediates and enzymes involved in the biosynthesis of NAD+ from nicotinic acid. brennerlab.netwikipedia.orgqualialife.com They identified the three key steps: the conversion of nicotinic acid to this compound (NaMN), the subsequent adenylylation of NaMN to form nicotinic acid adenine dinucleotide (NaAD), and the final amidation to NAD+. brennerlab.net This sequence of reactions became known as the Preiss-Handler pathway, cementing NaMN's identity as a crucial intermediate. wikipedia.orgqualialife.com Around the same time, research by Hayaishi and colleagues began to uncover the de novo synthesis pathway from tryptophan, which also revealed NaMN as a key intermediate in this route. nih.gov These foundational discoveries laid the groundwork for our current understanding of the central role NaMN plays in the complex network of NAD+ metabolism.

Structure

3D Structure

Properties

Molecular Formula |

C11H14NO9P |

|---|---|

Molecular Weight |

335.2 g/mol |

IUPAC Name |

[5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19) |

InChI Key |

JOUIQRNQJGXQDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)O |

Synonyms |

nicotinate mononucleotide nicotinic acid mononucleotide nicotinic acid ribonucleotide |

Origin of Product |

United States |

Biosynthesis Pathways of Nicotinic Acid Mononucleotide Namn

De Novo NAD+ Biosynthesis Pathway and NaMN Formation

The formation of NaMN is a crucial step that links the initial breakdown of precursors to the final stages of NAD+ synthesis. qualialife.combrennerlab.net In de novo NAD+ biosynthesis, NaMN is generated from quinolinic acid (QA) through the catalytic action of the enzyme quinolinate phosphoribosyltransferase (QPRT). stanford.edumdpi.com This step effectively incorporates the newly synthesized pyridine (B92270) ring into a nucleotide structure, priming it for subsequent conversion into NAD+. nih.govmdpi.com

The synthesis of the key intermediate, quinolinic acid, follows different routes in eukaryotes and prokaryotes, reflecting the evolutionary diversity of NAD+ metabolism. oup.comresearchgate.net Eukaryotes primarily utilize the kynurenine (B1673888) pathway for tryptophan degradation to produce QA, whereas most prokaryotes synthesize QA from aspartate. oup.comwikipathways.orgoup.com

In eukaryotes, the primary route for tryptophan catabolism and subsequent QA formation is the kynurenine pathway. wikipedia.orgresearchgate.net This multi-step process occurs mainly in the liver but also in other tissues like the brain. encyclopedia.pubnih.gov

The initial and rate-limiting step is the oxidation of L-tryptophan, catalyzed by either tryptophan-2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). encyclopedia.pubnih.govnih.gov This reaction cleaves the indole (B1671886) ring of tryptophan to produce N-formylkynurenine. oup.com Following this, N-formylkynurenine is converted to kynurenine. encyclopedia.pub The pathway proceeds through several more enzymatic steps, involving enzymes such as kynurenine-3-hydroxylase and kynureninase, to generate 3-hydroxyanthranilic acid (3-HAA). oup.comnih.gov The final step involves the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (HAAO), which oxidizes 3-HAA to form the unstable intermediate, 2-amino-3-carboxymuconate semialdehyde (ACMS). nih.govoup.combiorxiv.org This intermediate then spontaneously undergoes non-enzymatic cyclization to form quinolinic acid. researchgate.netoup.comutsa.edu

| Enzyme | Abbreviation | Function in Pathway | Reference |

|---|---|---|---|

| Tryptophan-2,3-dioxygenase | TDO | Catalyzes the initial oxidation of L-tryptophan. | encyclopedia.pubnih.gov |

| Indoleamine 2,3-dioxygenase | IDO | Catalyzes the initial oxidation of L-tryptophan, particularly in the brain and immune cells. | encyclopedia.pubnih.govnih.gov |

| Kynureninase | KYNU | Generates 3-hydroxyanthranilic acid from 3-hydroxykynurenine. | oup.com |

| 3-hydroxyanthranilate 3,4-dioxygenase | HAAO | Oxidizes 3-hydroxyanthranilic acid to the precursor of quinolinic acid. | oup.combiorxiv.org |

In most prokaryotes, the de novo synthesis of quinolinic acid begins with the amino acid L-aspartate. oup.commdpi.comelifesciences.org This pathway involves two key enzymatic steps that can function under anaerobic conditions. psu.edu

The first enzyme, L-aspartate oxidase (NadB), oxidizes L-aspartate to form α-iminoaspartate (also referred to as iminosuccinate). oup.compsu.edumdpi.com The second enzyme, quinolinate synthase (NadA), then catalyzes the condensation of this iminoaspartate (B1260514) with dihydroxyacetone phosphate (B84403) (DHAP) to produce quinolinic acid. oup.comoup.compsu.edu The NadA enzyme is notable for containing an iron-sulfur cluster ([4Fe-4S]) that is essential for its catalytic activity. psu.eduanr.fr While this pathway is characteristic of prokaryotes, some bacteria, such as Xanthomonas, possess the genes for the tryptophan-based pathway. oup.comwikipathways.orgoup.com

| Enzyme | Gene | Function in Pathway | Reference |

|---|---|---|---|

| L-aspartate oxidase | NadB | Oxidizes L-aspartate to α-iminoaspartate. | oup.comoup.compsu.edu |

| Quinolinate synthase | NadA | Condenses α-iminoaspartate and dihydroxyacetone phosphate to form quinolinic acid. | oup.comoup.compsu.edu |

The convergence point of both the tryptophan and aspartate de novo pathways is the formation of quinolinic acid. researchgate.net From here, a single, crucial enzymatic reaction catalyzed by quinolinate phosphoribosyltransferase (QPRT), also known as NadC, produces nicotinic acid mononucleotide. stanford.edugenecards.orgmdpi.com This enzyme is essential for maintaining the homeostasis of quinolinic acid, a potent neurotoxin, and for producing the NAD+ precursor, NaMN. genecards.orgnih.gov

QPRT (EC 2.4.2.19) catalyzes the conversion of quinolinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into this compound (NaMN), carbon dioxide, and pyrophosphate. genecards.orgnih.gov It is classified as a type II phosphoribosyltransferase. nih.gov Kinetic studies of the enzyme from Salmonella typhimurium have shown a predominantly ordered kinetic mechanism where the productive binding of quinolinic acid occurs before the binding of PRPP. nih.gov An enzyme-PRPP complex can form but is considered a non-productive side branch. nih.gov The on-enzyme phosphoribosyl transfer chemistry is the rate-determining step of the reaction. nih.gov Structural studies of human QPRT reveal that it functions as a hexamer, composed of three dimers. genecards.orgresearchgate.net The active site is located at the interface between these dimers and contains flexible loops that change conformation during the reaction process, which is crucial for substrate binding and catalysis. genecards.org

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Name | Quinolinate phosphoribosyltransferase (QPRT, QAPRTase) | genecards.orgnih.gov |

| EC Number | 2.4.2.19 | nih.gov |

| Reaction Catalyzed | Quinolinic Acid + PRPP → this compound + CO₂ + PPi | nih.gov |

| Substrates | Quinolinic acid (QA), 5-phosphoribosyl-1-pyrophosphate (PRPP) | nih.gov |

| Products | This compound (NaMN), Carbon dioxide (CO₂), Pyrophosphate (PPi) | nih.gov |

| Kinetic Mechanism | Predominantly ordered, with QA binding before PRPP. | nih.gov |

| Quaternary Structure (Human) | Hexamer (dimer of trimers) | genecards.orgresearchgate.net |

The expression of the QPRT gene is subject to complex regulation that varies across different cell types and conditions. In the context of cancer, QPRT expression is often altered. For instance, it is a direct transcriptional target of the Wilms' tumor 1 (WT1) protein in acute myeloid leukemia (AML), where its upregulation contributes to anti-apoptotic properties. maayanlab.cloudlu.senih.gov Knockdown of WT1 in leukemic cells leads to a decrease in QPRT expression. lu.senih.gov In breast cancer, overexpression of QPRT is associated with enhanced tumor growth and poorer outcomes and can be influenced by non-coding RNAs and epigenetic modifications. maayanlab.cloudnih.gov

In other tissues, different regulatory mechanisms have been identified. In the kidney, QPRT expression is regulated by the transcription factor hepatocyte nuclear factor 4 alpha (HNF4α), which acts downstream of the metabolic regulator PGC1α. biorxiv.org This PGC1α-HNF4α-QPRT axis is critical for maintaining NAD+ levels and cellular energy. biorxiv.org Furthermore, QPRT expression and activity can be modulated by inflammatory signals and post-translational modifications. For example, interferon-gamma (IFNγ) can upregulate QPRT, and the protein can be targeted for proteasomal degradation via ubiquitination, as seen during Hepatitis C virus infection. nih.govresearchgate.net

Conversion of Quinolinic Acid to NaMN: Quinolinate Phosphoribosyltransferase (QPRT) Activity

Enzymatic Mechanism and Substrate Specificity of QPRT

Preiss-Handler Pathway for NaMN Synthesis

The Preiss-Handler pathway is a crucial route for NAD+ synthesis in all eukaryotes, utilizing nicotinic acid (NA) as a direct precursor. qualialife.combiologists.com This pathway consists of a series of enzymatic reactions that convert NA into NAD+. qualialife.com

Nicotinic Acid (NA) as a Direct Precursor

Nicotinic acid, also known as niacin or vitamin B3, serves as the starting point for the Preiss-Handler pathway. qualialife.com NA can be obtained from dietary sources, produced by gut microflora, or derived from the degradation of NAD+. qualialife.comresearchgate.net In this pathway, NA is directly converted to this compound (NaMN). genecards.orgqualialife.com This initial step is a key control point, with the availability of NA being a significant factor in driving the pathway forward toward NAD+ synthesis. qualialife.com

The de novo synthesis pathway, which begins with the amino acid tryptophan, also converges with the Preiss-Handler pathway at the level of NaMN. biorxiv.orgnih.gov In the de novo pathway, tryptophan is metabolized to quinolinic acid, which is then converted to NaMN. stanford.edutermedia.pl

Intersections and Conversion Mechanisms Involving NaMN

The biosynthesis of NAD+ involves a complex network of pathways with several points of intersection. NaMN stands as a key junction, linking the de novo synthesis pathway and the Preiss-Handler pathway.

Enzymatic Interconversion between Amidated and Deamidated NAD+ Pathway Intermediates

The amidated pathway utilizes nicotinamide (B372718) (Nam) and nicotinamide riboside (NR) as precursors, leading to the formation of nicotinamide mononucleotide (NMN). nih.gov The deamidated pathway, which includes the Preiss-Handler pathway, uses NA and tryptophan to produce NaMN. nih.gov

While these pathways are often depicted as separate, there is evidence of interconversion between their intermediates. For instance, in some bacteria and yeast, nicotinamide can be deamidated to nicotinic acid by the enzyme nicotinamidase (PncA), thereby feeding into the Preiss-Handler pathway. biologists.comnih.gov Mammals, however, generally lack this enzyme. remedypublications.com

Recent research has uncovered a novel mechanism for the intersection of these pathways in mammals. The cell surface enzyme CD38 has been shown to mediate a base exchange reaction on NMN, where the nicotinamide group is replaced by a free nicotinic acid molecule to generate NaMN. biorxiv.org This finding demonstrates a direct conversion of an amidated pathway intermediate (NMN) to a deamidated pathway intermediate (NaMN), providing a new layer of complexity to the regulation of NAD+ biosynthesis. biorxiv.org

Furthermore, the enzyme nicotinamide riboside kinase (NRK) can phosphorylate nicotinic acid riboside (NAR), a deamidated form of NR, to produce NaMN, which then enters the Preiss-Handler pathway. nih.gov

CD38-Mediated Base Exchange to Yield NaMN from Nicotinamide Mononucleotide (NMN)

A novel mechanism for NaMN synthesis involves the cell surface enzyme CD38, which is known for its role in NAD⁺ metabolism. nih.govfrontiersin.org Research has revealed that CD38 can catalyze a base-exchange reaction using nicotinamide mononucleotide (NMN), an intermediate of the NAD⁺ salvage pathway, as a substrate. nih.govnih.govdntb.gov.ua In this reaction, the nicotinamide group of NMN is swapped for a free nicotinic acid (NA) molecule. biorxiv.org This exchange directly yields NaMN, effectively creating a crossover point between the amidated salvage pathway and the deamidated Preiss-Handler pathway. nih.govnih.gov

This CD38-mediated conversion helps to explain the observed increases in deamidated intermediates like NaMN and nicotinic acid adenine (B156593) dinucleotide (NaAD) following the administration of the amidated precursor NMN. dntb.gov.uabiorxiv.org The base-exchange activity of CD38 on NMN has been shown to occur at both neutral (pH 7) and acidic (pH 4) conditions. biorxiv.org This is in contrast to other CD38 base-exchange reactions, such as the formation of NAADP from NADP⁺, which are typically favored in the acidic environment of endolysosomes. biorxiv.orgmdpi.com In vivo studies using a small molecule inhibitor of CD38 confirmed this pathway by showing that inhibition of the enzyme abolished the NMN-induced rise in NaMN and NaAD. nih.govnih.govbiorxiv.org

Microbial Enzyme Activity in Converting NMN/Nicotinamide to NaMN/Nicotinic Acid

Gut microbiota possess unique enzymatic capabilities that contribute to the host's NAD⁺ metabolome, including the generation of NaMN precursors. biorxiv.orgnih.gov Unlike in mammals, microbial enzymes can directly process NMN and nicotinamide into deamidated forms.

Many bacteria utilize an NMN deamidase, known as PncC, to directly convert NMN into NaMN. biorxiv.orgmdpi.com This enzymatic deamidation is a key step in the bacterial Preiss-Handler pathway for NAD⁺ synthesis. biorxiv.org The existence of this microbial pathway suggests that orally administered NMN can be converted to NaMN by gut bacteria before being absorbed and utilized by the host. mdpi.com

Furthermore, various bacterial species can convert nicotinamide (NAM) into nicotinic acid (NA). brennerlab.netnih.gov This is accomplished by nicotinamidase enzymes, such as PncA in Escherichia coli and NaaA in Alcaligenes sp. brennerlab.netresearchgate.net This conversion is significant because mammals are not known to possess a homologous nicotinamidase to perform this deamidation. nih.govnih.gov The NA produced by microbial activity can then be absorbed and enter the host's Preiss-Handler pathway, where it is converted to NaMN. brennerlab.net The ratio of nicotinic acid to nicotinamide has been identified as a potential biomarker for detecting microbial contamination in cell cultures due to this unique bacterial metabolic activity. nih.govnih.gov

| Microbial Enzyme | Substrate | Product | Organism Example |

| PncC (NMN deamidase) | Nicotinamide Mononucleotide (NMN) | This compound (NaMN) | E. coli biorxiv.org |

| PncA (Nicotinamidase) | Nicotinamide (NAM) | Nicotinic Acid (NA) | E. coli brennerlab.net |

| NaaA (Nicotinamidase) | Nicotinamide (NAM) | Nicotinic Acid (NA) | Alcaligenes sp. researchgate.net |

Phosphorylation of Nicotinic Acid Riboside (NAR) by Nicotinamide Riboside Kinases (NRKs) to NaMN

The human nicotinamide riboside kinases, NRK1 and NRK2, are pivotal enzymes in a salvage pathway that generates NaMN from nicotinic acid riboside (NAR). bioscientifica.compnas.org While initially identified for their role in phosphorylating nicotinamide riboside (NR) to NMN, these kinases have been shown to possess dual specificity. plos.orgnih.gov

Structural and biochemical studies of human NRK1 revealed that the enzyme's active site could accommodate NAR as effectively as NR. plos.orgnih.gov Subsequent kinetic analysis confirmed that both NRK1 and NRK2 can efficiently catalyze the phosphorylation of NAR to produce NaMN. bioscientifica.complos.org This finding established a novel biosynthetic route to NAD⁺. plos.org NAR can be phosphorylated by NRK enzymes to form NaMN, which then proceeds through the final steps of the Preiss-Handler pathway to be converted into NAD⁺. bioscientifica.comnih.gov

The kinetic efficiencies of the human NRK enzymes for NAR are comparable to those for NR. researchgate.net This dual-substrate capability allows the NRK pathway to salvage both amidated (NR) and deamidated (NAR) vitamin B3 precursors. bioscientifica.complos.org

Table 1: Kinetic Parameters of Human NRK1 and NRK2 with NR and NAR Data derived from in vitro enzyme assays.

| Enzyme | Substrate | KM (mM) | kcat (/s) | kcat/KM (mM⁻¹s⁻¹) |

| NRK1 | Nicotinamide Riboside (NR) | 0.088 bioscientifica.com | ~0.6 bioscientifica.com | ~6.8 |

| Nicotinic Acid Riboside (NAR) | 0.051 bioscientifica.com | - | - | |

| NRK2 | Nicotinamide Riboside (NR) | 0.19 bioscientifica.com | ~0.75 bioscientifica.com | ~3.9 |

| Nicotinic Acid Riboside (NAR) | 0.063 bioscientifica.com | - | - |

Enzymology of Nicotinic Acid Mononucleotide Namn in Downstream Nad+ Biosynthesis

NaMN Adenylylation to Nicotinic Acid Adenine (B156593) Dinucleotide (NaAD)

The conversion of NaMN to NaAD is a critical step in the de novo NAD+ synthesis pathway. wikipathways.org This reaction is catalyzed by a class of enzymes known as nicotinamide (B372718)/nicotinic acid mononucleotide adenylyltransferases (NMNATs). nih.gov

Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT/NaMNAT)

NMNATs are central enzymes in NAD+ biosynthesis, catalyzing the reversible condensation of a pyridine (B92270) mononucleotide (NaMN or nicotinamide mononucleotide, NMN) with ATP to produce the corresponding dinucleotide (NaAD or NAD+) and inorganic pyrophosphate (PPi). nih.govnih.gov These enzymes are found in all domains of life and are essential for maintaining cellular NAD+ homeostasis. nih.govmiami.edu In humans, three NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3) have been identified, each with distinct subcellular localizations—nucleus, Golgi complex, and mitochondria, respectively—suggesting non-redundant, organelle-specific roles. nih.gov

NMNATs belong to the nucleotidyltransferase α/β phosphodiesterase superfamily. nih.gov The catalytic reaction proceeds through a nucleophilic attack of the 5'-phosphate of the pyridine mononucleotide on the α-phosphate of ATP, forming a pentacovalent transition state. nih.gov While ATP binding is a conserved feature among NMNATs, the recognition of the pyridine mononucleotide substrate (NaMN vs. NMN) varies significantly across different organisms and even among isoforms within the same organism. nih.gov

For instance, bacterial NMNATs generally show a preference for NaMN, whereas archaeal enzymes favor NMN. nih.gov Human NMNAT isoforms (hNMNAT1, hNMNAT2, and hNMNAT3) are unique in their ability to utilize both NMN and NaMN with comparable efficiency. nih.govnih.gov This dual specificity allows them to participate in both the de novo and salvage pathways of NAD+ synthesis. nih.gov

The kinetic mechanism also differs among human isoforms. For NMNAT1 and NMNAT2, ATP binds before the pyridine mononucleotide in an ordered ternary complex mechanism. acs.org In contrast, NMNAT3 follows an opposite binding order. acs.org Recognition of the pyridine ring is primarily achieved through an aromatic stacking interaction with a highly conserved tryptophan residue. nih.gov

Table 1: Substrate Specificity of NMNAT Isoforms

| Enzyme Source | Preferred Substrate(s) | Reference |

| Bacterial NMNATs | NaMN | nih.gov |

| Archaeal NMNATs | NMN | nih.gov |

| Human NMNAT1 | NMN and NaMN | nih.govnih.gov |

| Human NMNAT2 | NMN and NaMN | nih.govnih.gov |

| Human NMNAT3 | NMN and NaMN | nih.govnih.gov |

Crystal structures of NMNATs from various organisms, including humans, have provided significant insights into their function. nih.govnih.gov These enzymes typically possess a characteristic dinucleotide-binding fold known as the Rossmann fold. researchgate.net The structures reveal that NMNATs consistently bind the ribose of the nucleotide in a "South-type" conformation. mdpi.com

The crystal structure of human NMNAT1 in complex with deamido-NAD (NaAD) has delineated the structural basis for its broad substrate specificity. nih.gov The binding pocket for the pyridine mononucleotide contains specific structural determinants that allow for the recognition of both the carboxyl group of NaMN and the amide group of NMN. nih.gov The interaction with the pyridine ring is stabilized by a conserved tryptophan residue through aromatic stacking. nih.gov Human NMNAT1 exists as a hexamer, forming a barrel-like structure. nih.gov

The distinct substrate preferences of NMNATs have made them attractive targets for protein engineering. By modifying the substrate binding pocket, researchers have successfully altered the substrate specificity of these enzymes. For example, Escherichia coli NaMN adenylyltransferase (NadD), which strongly favors NaMN, has been engineered to prefer NMN. asm.org This was achieved by creating and screening mutant libraries, leading to the identification of variants with significantly shifted substrate specificity. asm.org Such engineered enzymes can be used to create fully active amidated NAD+ biosynthetic pathways, providing an alternative to the canonical de novo route. asm.org These studies not only enhance our understanding of the molecular basis for substrate recognition but also provide valuable tools for manipulating cellular NAD+ metabolism. asm.org

Structural Biology of NaMN-NMNAT Interactions

Amidation of NaAD to Nicotinamide Adenine Dinucleotide (NAD+)

The final step in the de novo synthesis of NAD+ is the amidation of the nicotinic acid moiety of NaAD to a nicotinamide moiety, forming NAD+. wikipedia.org This irreversible reaction is catalyzed by the enzyme NAD+ synthetase (NADS). reactome.orgresearchgate.net

NAD+ Synthetase (NADS) Activity

NAD+ synthetase (NADS) catalyzes the ATP-dependent conversion of NaAD to NAD+. researchgate.netnih.gov This enzyme is essential for NAD+ biosynthesis in organisms that utilize the de novo pathway. pnas.org The reaction requires an amine nitrogen donor, which can be either glutamine or free ammonia (B1221849), depending on the specific type of NADS. nih.gov

The catalytic process is a two-step reaction. researchgate.net First, the carboxyl group of the nicotinic acid moiety of NaAD is activated by adenylylation from ATP. researchgate.net In the second step, this activated intermediate undergoes a nucleophilic attack by ammonia, leading to the formation of NAD+ and the release of AMP and pyrophosphate. reactome.orgresearchgate.net In many organisms, including bacteria and eukaryotes, NADS exists as a bifunctional enzyme with a glutaminase (B10826351) domain that hydrolyzes glutamine to provide ammonia for the synthetase domain. researchgate.netresearchgate.net

Role of Glutamine as an Amide Donor

In the biosynthesis of nicotinamide adenine dinucleotide (NAD+), the final step involves the amidation of the nicotinic acid moiety of nicotinic acid adenine dinucleotide (NaAD) to form NAD+. wikipedia.org For this crucial reaction in eukaryotes and many bacteria, the amino acid glutamine serves as the primary nitrogen donor. portlandpress.commdpi.com This process is catalyzed by a class of enzymes known as glutamine-dependent NAD+ synthetases (NADS). portlandpress.comuniprot.org

These enzymes are complex molecular machines, typically featuring two distinct catalytic domains: a glutaminase domain and a synthetase domain. portlandpress.comresearchgate.net The glutaminase domain is responsible for hydrolyzing glutamine, which releases ammonia. libretexts.org This ammonia is then channeled through an internal tunnel within the enzyme structure to the synthetase domain. portlandpress.comrcsb.org

At the synthetase active site, NaAD is bound and activated by ATP, forming a reactive adenylated intermediate. ebi.ac.uk The channeled ammonia then acts as a nucleophile, attacking the activated carboxyl group of the nicotinic acid ring of the intermediate, leading to the formation of the amide group and the final product, NAD+. ebi.ac.uk This intricate mechanism ensures that the highly reactive ammonia is generated in close proximity to its site of utilization, preventing its diffusion and potential toxicity. portlandpress.comnih.gov

The utilization of glutamine is a common strategy in biosynthesis for providing nitrogen for the formation of various molecules, including nucleotides and other amino acids. mdpi.com In the context of NAD+ synthesis, glutamine-dependent NADS is essential, particularly in organisms that rely on this pathway. portlandpress.commdpi.com The enzyme belongs to the glutamine amidotransferase (GAT) family, which is characterized by the use of glutamine as a nitrogen source. portlandpress.com Specifically, the glutaminase domain of NADS is classified within the nitrilase family, employing a characteristic Cys-Glu-Lys catalytic triad (B1167595) for glutamine hydrolysis. portlandpress.com

Enzymatic Conversion and Regulation

The downstream conversion of nicotinic acid mononucleotide (NaMN) towards NAD+ is a two-step enzymatic process.

The first step is the adenylylation of NaMN, catalyzed by nicotinic acid/nicotinamide mononucleotide adenylyltransferase (NMNAT). nih.govimrpress.com This enzyme transfers an adenylyl group from ATP to NaMN, resulting in the formation of nicotinic acid adenine dinucleotide (NaAD). mdpi.comuniprot.org

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

|---|---|---|---|---|

| Nicotinic acid/nicotinamide mononucleotide adenylyltransferase | NMNAT | NaMN, ATP | NaAD, Pyrophosphate | Catalyzes the transfer of an adenylyl moiety from ATP to NaMN. nih.govimrpress.com |

| NAD+ Synthetase | NADS | NaAD, ATP, Glutamine, Water | NAD+, AMP, Pyrophosphate, Glutamate | Catalyzes the ATP-dependent amidation of the nicotinic acid moiety of NaAD. uniprot.orghmdb.ca |

Human cells express three NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3), which exhibit distinct subcellular localizations and tissue distributions. imrpress.com A notable feature of human NMNATs is their dual substrate specificity; they can efficiently use both NaMN (from the de novo and Preiss-Handler pathways) and nicotinamide mononucleotide (NMN, from the salvage pathway) as substrates. nih.gov This flexibility allows them to participate in multiple NAD+ biosynthetic routes. nih.gov In contrast, bacterial NMNATs often show a strong preference for NaMN. nih.govasm.org

The second and final step is the amidation of NaAD to NAD+, a reaction catalyzed by NAD+ synthetase (NADS). aginganddisease.orgtandfonline.comfrontiersin.org This reaction is ATP-dependent and, in eukaryotes, utilizes glutamine as the nitrogen donor. uniprot.orgnih.gov The regulation of NADS is critical for maintaining NAD+ homeostasis. In Mycobacterium tuberculosis, the glutamine-dependent NADS (mtuNadE) exhibits a tightly regulated mechanism involving an approximately 40 Å long ammonia tunnel connecting the glutaminase and synthetase active sites. portlandpress.comrcsb.org The binding of ligands at the synthetase domain appears to induce conformational changes that regulate the passage of ammonia through this tunnel, ensuring a coordinated catalytic cycle. portlandpress.comrcsb.org This stringent kinetic synergism, where the hydrolysis of glutamine is coupled to the synthesis of NAD+, prevents wasteful ATP hydrolysis. portlandpress.comnih.gov

Two main classes of NAD+ synthetases have been identified: ammonia-dependent enzymes found in many prokaryotes and some archaea, and glutamine-dependent enzymes present in all eukaryotes and some prokaryotes. portlandpress.comresearchgate.net This distinction highlights different evolutionary strategies for sourcing the required nitrogen for the final step of NAD+ biosynthesis. researchgate.netnih.gov

| Organism/Group | Enzyme | Preferred Substrate(s) | Reference |

|---|---|---|---|

| Human | hNMNAT1, hNMNAT2, hNMNAT3 | NMN and NaMN (similar efficiency) | nih.govnih.gov |

| Bacteria (general) | NMNAT (NadD) | NaMN | nih.govasm.org |

| Archaea | NMNAT | NMN | nih.gov |

Cellular and Organismal Contexts of Nicotinic Acid Mononucleotide Namn Metabolism

NaMN Metabolism in Prokaryotic Systems

In the prokaryotic world, particularly within bacteria, NaMN serves as a central hub for both the de novo synthesis of NAD+ and salvage pathways that recycle nicotinamide-related compounds. nih.govnih.gov The specific routes utilized can differ significantly between bacterial species.

Bacterial De Novo and Salvage Pathways

Bacteria primarily synthesize NaMN de novo from two main precursors: aspartate or tryptophan. mdpi.comasm.org The pathway starting from aspartate is more common in bacteria. mdpi.comasm.org This process involves the enzymatic conversion of aspartate to quinolinic acid (QA), which is then transformed into NaMN. mdpi.com Key enzymes in this pathway include L-aspartate oxidase and quinolinate synthase. mdpi.com The genes encoding these enzymes, such as nadA, nadB, and nadC, are essential for this de novo synthesis. nih.gov When nicotinamide (B372718) or nicotinic acid are available in the environment, these genes become dispensable. nih.gov

In addition to de novo synthesis, bacteria employ salvage pathways to recycle nicotinamide (Nam) and nicotinic acid (Na) into NaMN. nih.govnih.gov The Preiss-Handler pathway is a prominent salvage route where nicotinic acid is converted to NaMN by the enzyme nicotinic acid phosphoribosyltransferase (PncB). nih.gov This NaMN then enters the common pathway for NAD+ synthesis. nih.govnih.gov Some bacteria can also convert nicotinamide to nicotinic acid via the enzyme nicotinamide deamidase (PncA), which then funnels into the Preiss-Handler pathway. nih.gov

Interestingly, some bacteria possess alternative pathways. For instance, a small group of prokaryotes, including Francisella tularensis, can produce nicotinamide mononucleotide (NMN) directly from NaMN using an NMN synthetase (NadE*). nih.gov This contrasts with the more common pathway where NaMN is first adenylylated to nicotinic acid adenine (B156593) dinucleotide (NaAD). asm.orgnih.gov

The table below summarizes the key pathways for NaMN synthesis in bacteria.

| Pathway Type | Starting Precursor(s) | Key Intermediate(s) | Key Enzyme(s) | Organism Examples |

| De Novo | Aspartate | Quinolinate (QA) | L-aspartate oxidase, Quinolinate synthase | Most bacteria, including E. coli and B. subtilis mdpi.comasm.org |

| De Novo | Tryptophan | Quinolinate (QA) | Multiple enzymes | Some bacteria mdpi.comnih.gov |

| Salvage | Nicotinic Acid (Na) | - | Nicotinic acid phosphoribosyltransferase (PncB) | E. coli and many other prokaryotes nih.gov |

| Salvage | Nicotinamide (Nam) | Nicotinic Acid (Na) | Nicotinamide deamidase (PncA), PncB | E. coli and other bacteria nih.gov |

| Alternative | NaMN | NMN | NMN synthetase (NadE*) | Francisella tularensis nih.gov |

Metabolic Engineering Strategies for Enhanced NaMN Pathway Flux in Microorganisms

The central role of NaMN in NAD+ biosynthesis has made its metabolic pathways a key target for metabolic engineering in microorganisms. The goal is often to enhance the production of NAD+ or its precursors, like NMN, for various biotechnological and therapeutic applications. mdpi.comfrontiersin.org

The choice of microbial chassis is critical for successful metabolic engineering. Escherichia coli is a popular choice due to its well-characterized genetics, rapid growth, and established fermentation processes. mdpi.comnih.gov Researchers have successfully engineered E. coli to produce high titers of NMN by manipulating pathways involving NaMN. mdpi.comfrontiersin.org

Bacillus subtilis, a Gram-positive bacterium, is another attractive chassis, particularly for its protein secretion capabilities and its status as a "generally regarded as safe" (GRAS) organism. mdpi.comfrontiersin.org Recent studies have focused on engineering B. subtilis for NMN production by enhancing the flux through the nicotinic acid pathway to NaMN. frontiersin.org

Saccharomyces cerevisiae, a type of yeast, is a well-established eukaryotic model organism for metabolic engineering. mdpi.comescholarship.org Its metabolic pathways for NaMN synthesis are well-understood, making it a suitable candidate for engineering strategies aimed at overproducing NAD+ precursors. mdpi.comnih.gov

Several metabolic engineering strategies are employed to increase the metabolic flux towards and from NaMN. A common approach is the overexpression of key enzymes in the desired pathway. mdpi.com For instance, overexpressing nicotinic acid phosphoribosyltransferase (PncB) can enhance the conversion of nicotinic acid to NaMN. frontiersin.org In E. coli, engineering the NaMN adenylyltransferase (NadD) to favor NMN has been explored to improve the activity of the amidated NAD+ biosynthesis pathway. asm.org

Furthermore, increasing the supply of precursors is crucial. Engineering the pentose (B10789219) phosphate (B84403) pathway to boost the production of 5-phosphoribosyl-1-pyrophosphate (PRPP), a co-substrate for NaMN synthesis, is a common strategy. nih.gov Additionally, eliminating competing pathways by knocking out genes that divert intermediates away from the desired product can significantly increase yields. mdpi.comfrontiersin.org For example, knocking out genes involved in the degradation of NMN can lead to its accumulation. frontiersin.org

The following table highlights some metabolic engineering strategies targeting the NaMN pathway.

| Strategy | Target | Organism(s) | Desired Outcome |

| Gene Overexpression | Nicotinic acid phosphoribosyltransferase (PncB) | B. subtilis | Increased NaMN synthesis from nicotinic acid frontiersin.org |

| Gene Overexpression | NMN synthetase (NadE*) | E. coli | Enhanced NMN production from NaMN nih.gov |

| Pathway Engineering | Engineering of NaMN adenylyltransferase (NadD) | E. coli | Shift towards amidated NAD+ biosynthesis asm.org |

| Precursor Supply Enhancement | Overexpression of PRPP synthetase | E. coli | Increased availability of PRPP for NaMN synthesis nih.gov |

| Byproduct Elimination | Knockout of genes for NMN degradation | B. subtilis | Increased accumulation of NMN frontiersin.org |

Chassis Organism Selection (e.g., Escherichia coli, Bacillus subtilis, Saccharomyces cerevisiae)

NaMN Metabolism in Eukaryotic Systems

In eukaryotes, NaMN also plays a central role in NAD+ biosynthesis, with both de novo and salvage pathways converging on this key intermediate. nih.govmdpi.com

Fungal Metabolic Pathways Involving NaMN

Fungi, such as the budding yeast Saccharomyces cerevisiae, have been instrumental in elucidating the complexities of eukaryotic NAD+ metabolism. escholarship.orgnih.gov In yeast, NaMN is the convergence point for both the de novo pathway, which starts from tryptophan, and the salvage pathways that utilize nicotinic acid and nicotinamide. nih.govmdpi.com

The de novo synthesis in yeast involves a series of enzymatic steps that convert tryptophan to quinolinic acid, which is then converted to NaMN. mdpi.com The salvage pathway, often referred to as the Preiss-Handler pathway, utilizes nicotinic acid from the environment or from the deamidation of nicotinamide (catalyzed by Pnc1) to produce NaMN via the action of nicotinic acid phosphoribosyltransferase (Npt1). escholarship.orgelifesciences.org

Once synthesized, NaMN is adenylylated by NaMN adenylyltransferases (Nma1/2) to form nicotinic acid adenine dinucleotide (NaAD). mdpi.com This is followed by the amidation of NaAD to NAD+ by the glutamine-dependent NAD+ synthetase (Qns1). escholarship.orgmdpi.com It is noteworthy that unlike mammals, yeast does not possess a nicotinamide phosphoribosyltransferase (NAMPT) to directly convert nicotinamide to NMN. escholarship.orgnih.gov Instead, nicotinamide is first deamidated to nicotinic acid. nih.gov

The regulation of these pathways is tightly controlled. For example, when NAD+ levels are high, the genes of the de novo pathway are repressed. mdpi.com The phosphate-responsive signaling (PHO) pathway has also been shown to influence NAD+ metabolism, with NaMN potentially acting as a link between these two fundamental cellular processes. nih.gov

The table below outlines the key steps in NaMN metabolism in Saccharomyces cerevisiae.

| Pathway | Starting Substrate | Product | Key Enzyme(s) |

| De Novo Synthesis | Tryptophan | NaMN | Bna proteins mdpi.com |

| Salvage Pathway | Nicotinic Acid | NaMN | Npt1 elifesciences.org |

| Salvage Pathway | Nicotinamide | Nicotinic Acid | Pnc1 nih.gov |

| Common Pathway | NaMN | NaAD | Nma1/2 mdpi.com |

| Common Pathway | NaAD | NAD+ | Qns1 mdpi.com |

Mammalian NaMN Metabolism and Inter-organelle Distribution

In mammals, NaMN is primarily synthesized through two main pathways: the de novo pathway, which starts from the amino acid tryptophan, and the Preiss-Handler pathway, which utilizes dietary nicotinic acid (NA). embopress.orgnih.gov The final steps of both pathways converge on the formation of NaMN, which is then converted to nicotinic acid adenine dinucleotide (NaAD) and subsequently to NAD+. creative-proteomics.comnih.govmdpi.com The distribution and processing of NaMN and its related enzymes are strategically organized across different cellular compartments to maintain NAD+ homeostasis.

The cytoplasm is a central hub for NaMN metabolism. Key enzymes of the Preiss-Handler pathway, such as nicotinic acid phosphoribosyltransferase (NAPRT), which converts NA to NaMN, are located in the cytoplasm. frontiersin.orgfrontiersin.org Similarly, the final enzyme in this pathway, NAD synthetase (NADS), which amidates NaAD to form NAD+, also resides in the cytoplasm. nih.govunivpm.it The de novo synthesis pathway, originating from tryptophan, also produces NaMN in the cytoplasm, where it can be further processed. creative-proteomics.comnih.gov The cytosolic pool of NAD+ is crucial for glycolysis and numerous signaling events. The nuclear membrane is permeable to NAD+, allowing for its transport from the cytoplasm into the nucleus. nih.gov

The enzymes that act upon NaMN and its downstream products, the nicotinamide mononucleotide adenylyltransferases (NMNATs), exhibit distinct subcellular localizations, which is critical for maintaining compartmentalized NAD+ pools. tandfonline.commdpi.comnih.gov

NMNAT1 is exclusively found in the nucleus. frontiersin.orgtandfonline.comresearchgate.net Its primary role is to catalyze the conversion of both NaMN to NaAD and nicotinamide mononucleotide (NMN) to NAD+ within the nuclear compartment, supplying NAD+ for crucial nuclear processes like DNA repair by poly(ADP-ribose) polymerases (PARPs) and gene regulation by sirtuins. researchgate.netnih.gov

NMNAT2 is associated with the Golgi apparatus and cytoplasm. frontiersin.orgtandfonline.comresearchgate.net It is believed to contribute to the cytosolic NAD+ pool.

NMNAT3 is primarily located within the mitochondrial matrix. frontiersin.orgtandfonline.comresearchgate.net While some studies suggest it may also be present in the cytoplasm, its mitochondrial localization is key for synthesizing NAD+ within this organelle, which is essential for the activity of mitochondrial sirtuins and for oxidative phosphorylation. researchgate.netelifesciences.org

Interestingly, while some mitochondrial enzymes of the TCA cycle have been found to transiently localize to the nucleus during specific developmental stages, the core enzymes of NaMN synthesis are generally confined to their respective compartments under normal physiological conditions. nih.gov The presence of NMNAT isoforms in different organelles underscores a sophisticated system for regulating NAD+ levels in a location-specific manner. mdpi.comnih.gov

The reliance on different NAD+ biosynthetic pathways, including those involving NaMN, varies significantly among different cell types, often reflecting their specific functions and metabolic demands.

Keratinocytes: In skin cells, the NAD+ salvage pathway, which recycles nicotinamide (NAM), is highly active and crucial for processes like proliferation and differentiation. mdpi.com Studies on psoriatic skin lesions show a significant upregulation of NAMPT, the rate-limiting enzyme of the salvage pathway, and a downregulation of QPRT, an enzyme in the de novo pathway that produces NaMN. mdpi.complos.org This suggests a shift away from de novo synthesis and towards the salvage pathway in inflammatory skin conditions. plos.orgbiorxiv.org

Macrophages: These immune cells undergo substantial metabolic reprogramming upon activation. biorxiv.org In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages increase NAD+ consumption. stanford.edu To compensate, they can upregulate both the salvage pathway and the de novo synthesis pathway from tryptophan, which generates NaMN. stanford.edunih.gov The de novo pathway is particularly important for regulating macrophage polarization and immune function. nih.gov Inhibition of the salvage pathway in human macrophages leads to an increase in the enzymes of the de novo pathway, including QPRT, indicating a compensatory mechanism to maintain NAD+ levels via NaMN production. nih.gov

Endothelial Cells: Endothelial cells are critical for vascular health, and maintaining their NAD+ levels is vital for proper function. u-szeged.hu While the salvage pathway is a major contributor to NAD+ in these cells, the Preiss-Handler pathway, which produces NaMN from nicotinic acid, also plays a role. uwo.ca Studies have shown that both nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR) can modulate NAD+ levels in endothelial cells, inhibiting inflammation and improving function. univpm.itnih.govmdpi.com The specific contribution of the NaMN-producing pathways to endothelial NAD+ homeostasis under various physiological and pathological conditions is an area of ongoing research.

Mitochondrial and Nuclear Localization of Related Enzymes

NaMN's Role in Maintaining NAD+ Homeostasis and Cellular Energy Dynamics

NaMN stands as a central molecule in the intricate network that governs NAD+ homeostasis, which is intrinsically linked to cellular energy status and the function of a wide range of enzymes.

The cellular NAD+ pool is a dynamic balance between synthesis and consumption. nih.gov The pathways that generate NaMN are critical for replenishing NAD+ stores. embopress.orgmdpi.com

The De Novo Synthesis Pathway: Starting from tryptophan, this pathway culminates in the production of quinolinic acid, which is then converted to NaMN by quinolinate phosphoribosyltransferase (QPRT). mdpi.comu-szeged.hubioscientifica.com This pathway is a significant source of NaMN, particularly in the liver. bioscientifica.com

The Preiss-Handler Pathway: This pathway salvages nicotinic acid (NA) from the diet, converting it to NaMN via nicotinic acid phosphoribosyltransferase (NAPRT). nih.govnih.govmedchemexpress.com

From NaMN, the synthesis proceeds to nicotinic acid adenine dinucleotide (NaAD) through the action of NMNAT enzymes, and finally, NAD+ is generated by NAD synthase. embopress.orgcreative-proteomics.comnih.gov The regulation of these pathways is crucial; for instance, the expression of key enzymes can be upregulated in response to NAD+-depleting conditions, such as severe infections, to ensure a sufficient supply of the coenzyme. nih.gov The existence of multiple pathways converging at NaMN highlights its importance in ensuring robust NAD+ production under diverse metabolic states. mdpi.com

NAD+ is not only a coenzyme for redox reactions but also a substrate for several families of signaling enzymes. wikipedia.orggoogle.com The activity of these enzymes consumes NAD+ and is, in turn, regulated by NAD+ availability, creating a tight regulatory loop where NaMN-producing pathways play a vital role.

Sirtuins: This family of NAD+-dependent deacetylases regulates numerous cellular processes, including gene expression, metabolism, and aging. oup.com Their activity is dependent on the availability of NAD+, and by consuming it, they produce nicotinamide (NAM), which can be recycled back into the NAD+ pool. bioscientifica.com Low NAD+ levels can impair sirtuin activity.

Poly(ADP-ribose) Polymerases (PARPs): These enzymes are crucial for DNA repair and genome integrity. oup.com Upon detecting DNA damage, PARPs become highly activated and consume large amounts of NAD+ to synthesize poly(ADP-ribose) chains. stanford.edu This can lead to a significant depletion of the cellular NAD+ pool, necessitating an increased flux through biosynthetic pathways, including those involving NaMN. nih.gov

The constant consumption of NAD+ by these enzymes necessitates its continuous resynthesis. The pathways that generate NaMN are therefore essential for sustaining the NAD+ pool required for these critical enzymatic functions, thereby influencing everything from cellular energy metabolism to DNA repair and epigenetic regulation. embopress.orgnih.govgoogle.com

Interplay with NAD+-Consuming Enzymes (General Enzymatic Roles)

Sirtuins (General NAD+-Dependent Deacetylase Activity)

Sirtuins are a class of NAD+-dependent protein deacylases that play crucial roles in numerous biological processes, including aging, metabolism, and the circadian rhythm. jst.go.jpuit.no There are seven mammalian sirtuins (SIRT1-7), which are involved in a wide range of cellular functions such as cell proliferation, apoptosis, and metabolism. probiologists.com Their deacetylase activity is fundamentally dependent on the availability of NAD+, a molecule for which NaMN is a precursor in the Preiss-Handler pathway. jst.go.jpprobiologists.com

In this pathway, nicotinic acid (NA) is converted to NaMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). mdpi.commdpi.com NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD), which is subsequently amidated to produce NAD+. nih.govmdpi.com The NAD+ produced through this pathway, as well as others, serves as a substrate for sirtuins. ahajournals.org During the deacetylation of target proteins, sirtuins cleave NAD+ into nicotinamide (NAM) and ADP-ribose. uit.no

The activity of sirtuins is thus directly influenced by cellular NAD+ levels. A decline in NAD+ levels, which can occur during aging, may lead to reduced sirtuin activity and contribute to age-associated physiological decline. probiologists.comnih.gov For instance, SIRT1, a well-studied sirtuin, is known to protect against metabolic syndrome, ischemia-reperfusion injury, and other age-related conditions. ahajournals.org Its function is tightly coupled with NAD+ availability, which in turn can be influenced by the metabolic flux through the Preiss-Handler pathway involving NaMN. nih.govresearchgate.net

Key Research Findings on Sirtuins and NaMN Metabolism:

| Finding | Organism/System | Significance |

| Sirtuins are NAD+-dependent deacetylases. jst.go.jp | Mammalian Cells | Links NaMN metabolism (via NAD+ synthesis) directly to the regulation of protein acetylation and cellular processes. |

| NAD+ levels decline with age, potentially impairing sirtuin activity. nih.gov | Mice | Highlights the importance of NAD+ precursor pathways, including the one involving NaMN, in maintaining health during aging. |

| SIRT1 activity is circadian and regulates metabolic processes. nih.gov | Peripheral Tissues | Suggests that the synthesis of NAD+ from precursors like NaMN is part of a rhythmic process that governs metabolism. |

| Sirtuins facilitate DNA damage repair. nih.gov | General | Connects the NAD+ pool, partly maintained by NaMN conversion, to genomic stability. |

Poly(ADP-ribose) Polymerases (PARPs) (General DNA Repair Context)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair and the maintenance of genomic stability. nih.govresearchgate.net Upon detecting DNA strand breaks, PARP-1, the most abundant and well-characterized member of this family, becomes highly activated. nih.govnih.gov This activation triggers the synthesis of long, branched polymers of poly(ADP-ribose) (PAR) on acceptor proteins, including PARP-1 itself. aging-us.comd-nb.info

The synthesis of PAR is an NAD+-consuming process. aging-us.comacs.org PARP enzymes utilize NAD+ as the sole substrate, cleaving it into nicotinamide and ADP-ribose, which is then polymerized. nih.gov Consequently, the robust activation of PARPs in response to significant DNA damage can lead to a substantial depletion of cellular NAD+ pools. acs.org

The Preiss-Handler pathway, which generates NAD+ from nicotinic acid via the intermediate NaMN, plays a role in replenishing the NAD+ consumed by PARPs. nih.gov In situations of genotoxic stress, the demand for NAD+ increases significantly to support PARP-mediated DNA repair. nih.govtandfonline.com Therefore, the efficient conversion of NaMN to NAD+ is crucial for maintaining cellular NAD+ homeostasis and ensuring proper DNA repair functions. uniprot.org

Inhibition of NAMPT, an enzyme in the NAD+ salvage pathway, can synergize with DNA damaging agents that activate PARP, leading to catastrophic NAD+ depletion and cell death in cancer cells. tandfonline.com This highlights the critical interplay between different NAD+ biosynthetic pathways, including the one involving NaMN, in cellular responses to DNA damage.

Key Research Findings on PARPs and NaMN Metabolism:

| Finding | Organism/System | Significance |

| PARP-1 is highly activated by DNA strand breaks. nih.gov | Mammalian Cells | Establishes a direct link between DNA damage and the consumption of NAD+, a product of NaMN metabolism. |

| PARP activation can deplete cellular NAD+ pools. acs.org | General | Underscores the importance of NAD+ synthesis pathways, including the Preiss-Handler pathway, in responding to genotoxic stress. |

| Niacin deficiency can impair PARP-1 function and decrease genomic stability. nih.gov | In vitro and Animal Studies | Demonstrates the necessity of NAD+ precursors like nicotinic acid for maintaining genomic integrity through PARP activity. |

| PARP-1 activity is involved in base excision repair. researchgate.net | General | Connects the NAD+ pool to a specific and crucial DNA repair mechanism. |

CD38 (General NADase Activity and Pathway Intersections)

CD38 is a multifunctional ecto-enzyme with significant NAD+ glycohydrolase (NADase) activity, meaning it hydrolyzes NAD+. researchgate.netfrontiersin.org This activity makes CD38 a major regulator of cellular NAD+ levels. researchgate.net In fact, in mammalian tissues, CD38 is considered the predominant NADase. researchgate.net The enzyme is primarily expressed on immune cells and its catalytic site faces the extracellular environment. frontiersin.org

In addition to its NADase activity, CD38 can also function as a base-exchange enzyme. biorxiv.org Recent research has uncovered a novel role for CD38 in mediating a base-exchange reaction between nicotinamide mononucleotide (NMN), an intermediate in the NAD+ salvage pathway, and free nicotinic acid to produce NaMN. dntb.gov.uanih.gov This finding is significant as it demonstrates a previously unknown intersection between the amidated salvage pathway and the deamidated Preiss-Handler/de novo pathways of NAD+ synthesis in mammals. dntb.gov.ua

This CD38-mediated conversion of NMN to NaMN helps to explain the observation that administration of NMN can lead to increases in deamidated intermediates like NaMN and NaAD. biorxiv.orgdntb.gov.ua Small molecule inhibition of CD38 has been shown to abolish this NMN-induced spike in NaMN and NaAD, confirming the direct role of CD38 in this base-exchange reaction. biorxiv.orgdntb.gov.ua

Furthermore, CD38 is also involved in the synthesis of cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP), both of which are important calcium-mobilizing second messengers. nih.govresearchgate.net The synthesis of NAADP by CD38 can involve a base-exchange reaction using NADP+. biorxiv.org

Key Research Findings on CD38 and NaMN Metabolism:

| Finding | Organism/System | Significance |

| CD38 is a major NADase in mammalian cells. researchgate.net | Mammalian Tissues | Positions CD38 as a key regulator of the overall NAD+ pool, which is synthesized in part from NaMN. |

| CD38 mediates a base-exchange reaction converting NMN to NaMN. dntb.gov.uanih.gov | Mammalian Cells | Reveals a direct enzymatic link and a point of intersection between the salvage and Preiss-Handler pathways of NAD+ biosynthesis. |

| Inhibition of CD38 abolishes the NMN-induced increase in NaMN. biorxiv.org | In vivo | Provides strong evidence for the physiological relevance of the CD38-mediated base-exchange reaction. |

| CD38 synthesizes the Ca2+ signaling molecule NAADP. researchgate.net | Mammalian Tissues | Connects the metabolism of nicotinic acid-containing nucleotides to cellular signaling pathways. |

Advanced Research Methodologies for Nicotinic Acid Mononucleotide Namn Studies

Analytical and Quantification Techniques

The accurate measurement of NaMN and the comprehensive profiling of its associated metabolic pathways are fundamental to understanding its physiological significance. To this end, researchers employ a variety of advanced analytical methods, each offering distinct advantages in sensitivity, specificity, and throughput.

Mass Spectrometry-Based Methods (LC-MS/MS, UHPLC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), stand as the gold standards for the quantification of NaMN and other NAD+ metabolites. mdpi.comcam.ac.uk These techniques offer unparalleled sensitivity and specificity, allowing for the precise measurement of low-abundance molecules within complex biological matrices. cam.ac.ukresearchgate.net

The principle of these methods involves the physical separation of metabolites by liquid chromatography followed by their detection and quantification based on their mass-to-charge ratio (m/z). In a typical workflow, samples are first processed to extract the metabolites, which are then injected into the LC system. The LC column separates the compounds, which then enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates them in the first quadrupole based on their specific m/z. These parent ions are then fragmented, and the resulting daughter ions are detected in the third quadrupole, a process known as multiple reaction monitoring (MRM). biorxiv.org This dual-monitoring system provides a high degree of confidence in the identification and quantification of the target analyte.

For NaMN, specific MRM transitions are used for its detection. For instance, a common transition monitored is from the parent ion (m/z 336) to a specific product ion (m/z 124). biorxiv.org The use of stable isotope-labeled internal standards is a critical component of these methods, as it allows for the correction of matrix effects and variations in sample processing, leading to accurate absolute quantification. researchgate.net

| Metabolite | Parent Ion (m/z) | Product Ion (m/z) | Fragmentation Voltage (V) | Collision Energy (V) | Reference |

|---|---|---|---|---|---|

| NaMN | 336 | 124 | 80 | 10 | biorxiv.org |

| NMN | 335 | 123 | 135 | 8 | biorxiv.org |

| NAD+ | 664 | 428 | 160 | 22 | biorxiv.org |

| NaAD | 669 | 428 | 150 | 20 | biorxiv.org |

High-Performance Liquid Chromatography (HPLC) for NaMN and Metabolite Profiling

High-performance liquid chromatography (HPLC) is a versatile technique widely used for the separation and quantification of NaMN and its related metabolites. plos.orgnih.govbohrium.com While often coupled with mass spectrometry for enhanced specificity, HPLC with other detectors, such as UV or fluorescence detectors, remains a valuable tool for metabolic profiling. plos.org

In HPLC, a liquid solvent containing the sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate as they flow through the column. For the analysis of polar compounds like NaMN, reversed-phase C18 columns are commonly employed. biorxiv.orgnih.gov

One approach involves pre-column derivatization to enhance the detection of pyridine (B92270) metabolites. For example, a chemical derivatization with acetophenone (B1666503) can convert NaMN and other NAD+ metabolites into highly fluorescent derivatives, which can then be detected with high sensitivity using a fluorescence detector. plos.org This method allows for the simultaneous profiling of multiple metabolites in the NAD+ pathway.

| Study Focus | HPLC Method | Key Findings | Reference |

|---|---|---|---|

| Metabolic profiling in mouse tissues | Reversed-phase C18-HPLC with fluorescence detection | Enabled the quantification of NMN, NAD, and other pyridine metabolites after chemical derivatization. | plos.org |

| Quantification of NAD+ | Reversed-phase HPLC | Provided an accurate and reproducible method for determining NAD+ levels in cells and tissues. | nih.gov |

| Analysis of NAD+ metabolites in yeast | Liquid chromatography-mass spectrometry | Determined intracellular levels of nicotinamide (B372718) riboside, nicotinic acid riboside, and other NAD+ metabolites. | nih.gov |

Enzyme-Coupled Assays for Pathway Activity Measurement

Enzyme-coupled assays provide a functional readout of the enzymatic pathways involved in NaMN metabolism. mblbio.com These assays are designed to measure the activity of specific enzymes by linking the reaction product to a detectable signal, often a change in absorbance or fluorescence. nih.govabcam.com

For instance, the activity of nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT), the enzyme that converts NaMN to nicotinic acid adenine (B156593) dinucleotide (NaAD), can be measured using a coupled reaction. plos.orgmblbio.com In one such assay, the NaAD produced by NMNAT is subsequently converted to NAD+, which is then used in a cycling reaction involving alcohol dehydrogenase and diaphorase to produce a colored formazan (B1609692) dye. mblbio.com The rate of color formation is directly proportional to the NMNAT activity.

Genetic and Molecular Biology Approaches

To dissect the roles of specific genes and enzymes in NaMN metabolism, researchers utilize a powerful toolkit of genetic and molecular biology techniques. These approaches, primarily conducted in non-human model organisms, allow for the precise manipulation of gene expression to study the resulting effects on NaMN levels and cellular function. biorxiv.orgnih.gov

Gene Knockout/Knockdown Studies in Model Organisms (non-human)

Gene knockout and knockdown studies are invaluable for determining the physiological function of genes involved in NaMN synthesis and degradation. By eliminating or reducing the expression of a specific gene, scientists can observe the resulting phenotypic changes and alterations in metabolite levels.

For example, studies in Drosophila have shown that the loss-of-function of the single Nmnat gene leads to post-developmental neurodegeneration, highlighting its crucial role as a neuronal maintenance factor. frontiersin.org In yeast, knockout mutants of enzymes like Isn1 and Sdt1 have been instrumental in identifying their roles in the production of nicotinamide riboside and nicotinic acid riboside from their respective mononucleotides. nih.gov Tissue-specific gene ablation in mice, such as the knockout of Nampt, has been used to study the effects of localized NAD+ depletion. mdpi.com

Overexpression and Mutagenesis of NaMN-Related Enzymes

In contrast to knockout studies, the overexpression of genes encoding NaMN-related enzymes can reveal their capacity to influence metabolic pathways and cellular processes. For instance, overexpressing NMNAT1 has been shown to have protective effects in models of neurodegeneration. nih.gov In E. coli, overexpressing the nadD gene, which encodes nicotinic acid mononucleotide adenylyltransferase, led to increased concentrations of NAD(H). researchgate.net

Site-directed mutagenesis is a powerful technique used to alter specific amino acid residues within an enzyme's active site or regulatory domains. This allows researchers to probe the structure-function relationships of these proteins. For example, mutagenesis studies of NMNAT have been used to investigate the importance of its NAD+ synthesis activity for its neuroprotective effects. nih.gov By creating specific mutations, scientists can engineer enzymes with altered substrate specificity. For instance, E. coli NaMN adenylyltransferase (NadD) was engineered through mutagenesis to favor NMN over NaMN, thereby establishing a fully active amidated pathway for NAD+ biosynthesis in the bacterium. nih.govasm.org

| Organism | Gene/Enzyme | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Drosophila | dNmnat | Loss-of-function | Loss of dNmnat causes photoreceptor neurodegeneration. | frontiersin.org |

| Drosophila | dNmnat | Overexpression | Overexpression protects against activity-induced neurodegeneration. | nih.gov |

| Yeast | Isn1 and Sdt1 | Knockout | Identified as 5'-nucleotidases responsible for producing nicotinamide riboside and nicotinic acid riboside. | nih.gov |

| E. coli | NadD (NaMN adenylyltransferase) | Overexpression | Increased intracellular NAD(H) concentrations. | researchgate.net |

| E. coli | NadD (NaMN adenylyltransferase) | Site-directed mutagenesis | Engineered the enzyme to prefer NMN, creating a functional amidated NAD+ synthesis pathway. | nih.govasm.org |

Structural Biology and Biophysical Characterization of NaMN-Interacting Proteins

The study of the three-dimensional structures of proteins in complex with NaMN is crucial for understanding the molecular basis of its recognition and function. nih.gov High-resolution structural techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are primary methods for this purpose. wikipedia.orgbruker.com X-ray crystallography provides a static, atomic-level picture of how NaMN binds to an enzyme's active site or an allosteric site by analyzing X-ray diffraction patterns from a crystallized protein-ligand complex. wikipedia.org NMR spectroscopy, on the other hand, can provide insights into the structure and dynamics of protein-NaMN interactions in solution. springernature.comnih.gov

Biophysical techniques complement structural data by quantifying the binding affinity, kinetics, and thermodynamics of these interactions. nih.govinixium.com Methods like Dynamic Light Scattering (DLS) can assess the aggregation state of proteins and ligands, ensuring sample quality for binding studies. inixium.com Fluorescence Correlation Spectroscopy (FCS) can yield quantitative information about diffusion kinetics and concentrations of interacting species in solution. researchgate.net

Analyzing the complex formed between an enzyme and its substrate, NaMN, provides a detailed view of the catalytic mechanism. Several enzymes utilize NaMN as a key substrate in NAD+ metabolism.

Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT) : This enzyme catalyzes the reversible reaction where NaMN is condensed with ATP to form nicotinic acid adenine dinucleotide (NaAD). nih.govasm.org Structural analyses of NMNATs from various organisms have revealed a conserved active site designed to accommodate NaMN and ATP. nih.gov While human NMNAT isozymes can efficiently use both NaMN and its amidated counterpart, nicotinamide mononucleotide (NMN), bacterial NMNATs often show a strong preference for NaMN. nih.govasm.org

Nicotinic Acid Phosphoribosyltransferase (NaPRT) : As the rate-limiting enzyme in the Preiss-Handler pathway, NaPRT catalyzes the synthesis of NaMN from nicotinic acid (NA) and phosphoribosyl pyrophosphate (PRPP). nih.gov

NMN Deamidase : Found in bacteria, this enzyme catalyzes the conversion of NMN into NaMN, channeling the metabolite into the Preiss-Handler pathway. researchgate.netplos.org Characterization of NMN deamidase from Agrobacterium tumefaciens (AtCinA) involved an HPLC-based assay to monitor the conversion of NMN to NaMN. plos.org

NMN Synthetase : An alternative NAD+ biosynthesis route was discovered in Francisella tularensis, featuring an enzyme that catalyzes the amidation of NaMN to produce NMN. pnas.org A crystal structure of this enzyme in complex with its reaction products provided a rationale for its unique substrate preference for NaMN over NaAD. pnas.org

These enzyme-substrate interactions are investigated using a combination of structural and kinetic analyses to define the precise mechanism of catalysis.

Table 1: Analysis of Enzyme-Substrate Complexes Involving NaMN

Beyond its role as a substrate, NaMN functions as an important allosteric regulator. A prominent example is its interaction with SARM1 (Sterile Alpha and TIR Motif Containing 1), a central executioner of axon degeneration. biorxiv.org

SARM1 is a metabolic sensor whose NAD+ hydrolase activity is regulated by the relative levels of NAD+ and its precursor, NMN. biorxiv.orgresearchgate.net In healthy neurons, NAD+ binds to an allosteric site in the N-terminal ARM domain of SARM1, keeping the enzyme in an inhibited state. biorxiv.org Following injury, levels of the NAD+ synthesizing enzyme NMNAT2 decrease, leading to a drop in NAD+ and an accumulation of NMN. researchgate.net NMN then binds to the same allosteric site, inducing a conformational change that activates the SARM1 NAD+ hydrolase, triggering axon destruction.

Research has demonstrated that NaMN can also bind to this allosteric pocket. Crucially, NaMN acts as a competitive inhibitor of NMN binding. biorxiv.org Structural analysis of the co-crystal structure of NaMN bound to the SARM1 ARM domain shows that NaMN promotes the open, autoinhibited conformation of SARM1, thereby preventing its activation. This finding highlights that the SARM1 allosteric site can bind a diverse set of metabolites—NAD+, NMN, and NaMN—to monitor cellular NAD+ homeostasis. biorxiv.org

Table 2: Allosteric Regulation of SARM1 by NaMN

Enzyme-Substrate Complex Analysis

In Vitro Biochemical and Cell-Based Systems for Pathway Analysis

To understand the functional consequences of NaMN's interactions within the cell, researchers employ a range of in vitro and cell-based systems. These systems allow for the controlled analysis of metabolic pathways and cellular processes influenced by NaMN.

In vitro biochemical systems often involve reconstituting parts of a metabolic pathway using purified enzymes. For instance, the alternative NAD+ biosynthesis pathway in F. tularensis was validated through in vitro reconstitution with the purified NMN synthetase and NMN adenylyltransferase, demonstrating the conversion of NaMN to NMN and then to NAD+. pnas.org Enzyme activity is frequently measured using HPLC-based assays, which can separate and quantify substrates and products like NMN and NaMN with high precision. plos.org

Cell-based systems are essential for studying the role of NaMN in a physiological context. Neuronal cell cultures, particularly dorsal root ganglion (DRG) neurons, are a key model for investigating axon degeneration and protection. biorxiv.org In these systems, researchers can manipulate the levels of NAD+ metabolites to study their impact on SARM1 activation. For example, treating neurons with inhibitors of NMN synthesis (like FK866) in combination with nicotinic acid riboside (NaR), which boosts NaMN levels, has been shown to potently block axon degeneration. biorxiv.org Another approach involves the neuronal expression of bacterial enzymes, such as NMN deamidase, which converts the SARM1 activator NMN into the inhibitor NaMN, thereby providing long-term axon protection. biorxiv.orgresearchgate.net These experiments provide direct evidence for the antagonistic effects of NMN and NaMN on SARM1 function within a cellular environment. biorxiv.org

Table 3: In Vitro and Cell-Based Systems for NaMN Pathway Analysis

Q & A

Q. What is the role of NaMN in NAD+ biosynthesis pathways, and how can researchers experimentally track its metabolic flux?

NaMN is a critical intermediate in the Preiss-Handler pathway, where it is synthesized from nicotinic acid (NA) via nicotinic acid phosphoribosyltransferase (NAPRT) and subsequently adenylated to nicotinic acid adenine dinucleotide (NaAD) by nicotinamide mononucleotide adenylyltransferase (NMNAT). To study its flux, researchers use isotopic labeling (e.g., ¹³C or ¹⁵N tracers) combined with liquid chromatography-mass spectrometry (LC-MS) to quantify NaMN levels in cellular extracts . Enzyme activity assays for NAPRT and NMNAT, coupled with knockout/knockdown models, further validate pathway dynamics .

Q. How can NaMN levels be accurately quantified in biological samples, and what are common pitfalls in its measurement?

NaMN quantification requires high-performance liquid chromatography (HPLC) or LC-MS with optimized extraction protocols to prevent degradation. Pre-analytical steps, such as rapid quenching of metabolism (e.g., cold methanol extraction) and stabilization with phosphatase inhibitors, are critical due to NaMN’s instability in aqueous matrices. Matrix effects (e.g., from proteins or salts) must be minimized via solid-phase extraction or dilution studies .

Q. What experimental models are suitable for studying NaMN biosynthesis and its regulatory enzymes?

In vitro systems like recombinant NAPRT and NMNAT expressed in E. coli or HEK293 cells allow enzyme kinetics studies. For in vivo models, Saccharomyces cerevisiae (lacking endogenous NA salvage pathways) or mammalian cell lines (e.g., HepG2) with NAPRT/NMNAT overexpression or CRISPR-Cas9 knockouts are widely used .

Advanced Research Questions

Q. How does NaMN act as an allosteric inhibitor of SARM1, and what structural insights inform its therapeutic potential in neurodegeneration?

NaMN binds the ARM domain of SARM1, competing with NMN to stabilize an autoinhibited conformation, thereby blocking NAD+ hydrolase activity. X-ray crystallography of the SARM1-NaMN complex (resolution ≤2.0 Å) reveals key interactions, such as hydrogen bonding between NaMN’s phosphate group and conserved residues (e.g., Arg89). Functional validation involves axonal degeneration assays in primary neurons and in vivo models (e.g., aged mice) with NaMN supplementation .

Q. What are the challenges in reconciling conflicting data on NaMN’s role in bacterial vs. mammalian NAD+ metabolism?

In Francisella tularensis, NaMN is amidated to NMN before adenylation, bypassing the canonical NaAD step. Contrastingly, mammals primarily use NaMN→NaAD→NAD+. Researchers employ comparative genomics (e.g., identifying nadD/nadE homologs) and metabolomic profiling (LC-MS) across species to resolve these discrepancies. In vitro reconstitution of pathways with purified enzymes (e.g., NMN synthetase) further clarifies species-specific mechanisms .

Q. How do perturbations in the kynurenine pathway affect NaMN homeostasis, and what experimental approaches dissect this interplay?

Pi starvation or AICAR accumulation upregulates kynurenine pathway enzymes, increasing quinolinic acid (QA), which competes with NaMN for phosphoribosyl pyrophosphate (PRPP). Stable isotope tracing (e.g., ¹³C-tryptophan) tracks QA flux into NaMN pools. Genetic disruption of pho8 (vacuolar phosphatase) in yeast or murine models reveals how QA accumulation depletes PRPP, impairing NaMN synthesis .

Q. What methodologies validate NaMN as a biomarker for NAD+ dysregulation in age-related diseases?